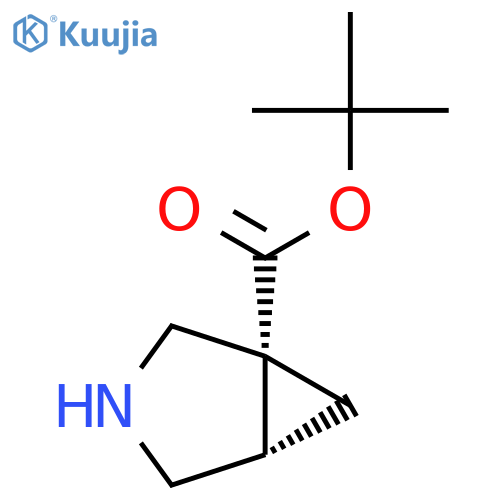Cas no 2137696-44-5 (rac-tert-butyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate)

2137696-44-5 structure
商品名:rac-tert-butyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate
rac-tert-butyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2137696-44-5
- rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate
- EN300-840376
- rac-tert-butyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate
-
- インチ: 1S/C10H17NO2/c1-9(2,3)13-8(12)10-4-7(10)5-11-6-10/h7,11H,4-6H2,1-3H3/t7-,10+/m1/s1
- InChIKey: NIQGHSWOEPQNCU-XCBNKYQSSA-N
- ほほえんだ: O(C(C)(C)C)C([C@@]12CNC[C@H]1C2)=O
計算された属性
- せいみつぶんしりょう: 183.125928785g/mol
- どういたいしつりょう: 183.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 38.3Ų
rac-tert-butyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-840376-0.25g |
rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137696-44-5 | 95.0% | 0.25g |
$1156.0 | 2025-02-21 | |
| Enamine | EN300-840376-10g |
rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137696-44-5 | 10g |
$5405.0 | 2023-09-02 | ||
| Enamine | EN300-840376-0.1g |
rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137696-44-5 | 95.0% | 0.1g |
$1106.0 | 2025-02-21 | |
| Enamine | EN300-840376-1.0g |
rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137696-44-5 | 95.0% | 1.0g |
$1256.0 | 2025-02-21 | |
| Enamine | EN300-840376-5g |
rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137696-44-5 | 5g |
$3645.0 | 2023-09-02 | ||
| Enamine | EN300-840376-0.5g |
rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137696-44-5 | 95.0% | 0.5g |
$1207.0 | 2025-02-21 | |
| Enamine | EN300-840376-5.0g |
rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137696-44-5 | 95.0% | 5.0g |
$3645.0 | 2025-02-21 | |
| Enamine | EN300-840376-10.0g |
rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137696-44-5 | 95.0% | 10.0g |
$5405.0 | 2025-02-21 | |
| Enamine | EN300-840376-0.05g |
rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137696-44-5 | 95.0% | 0.05g |
$1056.0 | 2025-02-21 | |
| Enamine | EN300-840376-2.5g |
rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137696-44-5 | 95.0% | 2.5g |
$2464.0 | 2025-02-21 |
rac-tert-butyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate 関連文献
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
2137696-44-5 (rac-tert-butyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate) 関連製品
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
